molecular formula C16H14F3N B8535422 1-[2-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

1-[2-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8535422
M. Wt: 277.28 g/mol
InChI Key: XNOJWVBWUWWQKQ-UHFFFAOYSA-N
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Patent
US08263607B2

Procedure details

Under cooling in a dry ice-acetone bath, lithium aluminum hydride (1.03 g) was added to THF (30 mL) to make a suspension. A solution of 1-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline (6.22 g) in THF (30 mL) was added dropwise to the suspension under an argon atmosphere. The reaction solution was stirred at room temperature for 15 hours. The reaction liquid was cooled in ice and then a saturated aqueous Rochelle salt solution (1.5 mL) was added to stop the reaction. The liquid was stirred at room temperature for 1 hour and magnesium sulfate and celite were then added thereto. The mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane-EtOAc) to obtain 1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline (5.42 g).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline
Quantity
6.22 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:26])([F:25])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][N:16]=1.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1>[F:26][C:8]([F:7])([F:25])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][NH:16]1 |f:0.1.2.3.4.5,7.8.9,10.11|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline
Quantity
6.22 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C1=NCCC2=CC=CC=C12)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in a dry ice-acetone bath
CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
The liquid was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane-EtOAc)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1NCCC2=CC=CC=C12)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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